molecular formula C9H18Cl3O3P B12660706 Tris(chloropropyl) phosphite CAS No. 50922-79-7

Tris(chloropropyl) phosphite

Cat. No.: B12660706
CAS No.: 50922-79-7
M. Wt: 311.6 g/mol
InChI Key: MNYMCNKOMVREHV-UHFFFAOYSA-N
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Description

Tris(chloropropyl) phosphite is an organophosphorus compound provided for scientific investigation and development. It is important to note that a significant body of public research exists on its structurally related compound, tris(chloropropyl) phosphate (TCPP), a well-characterized flame retardant . TCPP is widely used as a flame retardant and plasticizer in various consumer and industrial products, including flexible and rigid polyurethane foams, textiles, adhesives, coatings, and construction materials . These compounds are typically incorporated into materials to suppress the combustion process and increase fire resistance. Researchers are interested in chlorinated phosphorous compounds like this compound due to their potential application as intermediates in chemical synthesis and their utility in material science for developing flame-retardant polymers. The chloropropyl groups in its structure are a key focus for studies on reactivity and metabolic pathways. Scientific literature on analogous compounds indicates that they can be biodegradable by certain microbial consortia, such as denitrifying bacteria, which may utilize them as a source of phosphorus and carbon . Toxicological studies on similar compounds highlight the importance of careful handling. Research on TCPP suggests that while it may not be highly acutely toxic, in vitro studies on human cell lines indicate it can induce oxidative stress and disrupt cytochrome P450 enzyme activities, which are critical for detoxification processes . As a research chemical, this compound offers value for exploring new polymer formulations, environmental fate studies, and investigating alternative flame-retardant mechanisms. This product is intended For Research Use Only and must not be used for diagnostic, therapeutic, or personal applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50922-79-7

Molecular Formula

C9H18Cl3O3P

Molecular Weight

311.6 g/mol

IUPAC Name

tris(3-chloropropyl) phosphite

InChI

InChI=1S/C9H18Cl3O3P/c10-4-1-7-13-16(14-8-2-5-11)15-9-3-6-12/h1-9H2

InChI Key

MNYMCNKOMVREHV-UHFFFAOYSA-N

Canonical SMILES

C(COP(OCCCCl)OCCCCl)CCl

Origin of Product

United States

Advanced Research on Tris Chloropropyl Phosphite Synthesis and Industrial Production Methodologies

Mechanistic Investigations of Industrial Production Pathways for TCPP Isomers

The industrial production of TCPP fundamentally involves the catalyzed reaction between phosphoryl chloride and propylene (B89431) oxide. wikipedia.org This reaction opens the epoxide ring of propylene oxide and forms phosphate (B84403) esters. Because propylene oxide is an asymmetrical epoxide, the ring-opening can occur at two different positions, leading to the formation of a mixture of four primary isomers in the final product. nih.govgoogle.com The most prevalent isomer in commercial TCPP products is tris(1-chloro-2-propyl) phosphate, which can constitute 50% to 85% of the mixture. wikipedia.orgnih.gov

The reaction between phosphoryl chloride and propylene oxide requires catalysts to proceed at an industrially viable rate. google.com Homogeneous catalysts, such as aluminum trichloride (B1173362) and titanium tetrachloride, are frequently employed to increase the reaction rate. google.comchemicalbook.com

Optimization of the reaction kinetics involves careful control of several parameters:

Temperature: The reaction temperature is a critical factor. Industrial processes often maintain a specific temperature, for example, 65°C or within a range of 50 to 80°C, to ensure a controlled reaction rate and minimize the formation of undesired by-products. google.comchemicalbook.com

Catalyst Concentration: The amount of catalyst used influences the speed of the reaction. The concentration is carefully selected to balance reaction time with cost and potential side reactions. google.com

Reactant Feed Rate: In continuous or semi-batch processes, the rate at which propylene oxide is added to the phosphoryl chloride and catalyst mixture is controlled to manage the exothermic nature of the reaction and maintain the target temperature. google.comchemicalbook.com

After the initial reaction, a post-reaction phase at a higher temperature (e.g., 60 to 130°C) is often employed to ensure the reaction goes to completion before volatile impurities are removed via vacuum distillation or nitrogen stripping. google.com

The final TCPP product is a mixture of four main isomers, which result from the different ways propylene oxide can attach to the central phosphate group. nih.govnih.gov The distribution of these isomers is a critical quality parameter and is significantly influenced by the choice of catalyst. google.com

The four primary isomers found in technical TCPP mixtures are:

Tris(1-chloro-2-propyl) phosphate (also known as TCiPP or TCPP1) nih.gov

Bis(1-chloro-2-propyl) 2-chloropropyl phosphate (TCPP2) nih.govnih.gov

Bis(2-chloropropyl) 1-chloro-2-propyl phosphate (TCPP3) nih.govnih.gov

Tris(2-chloropropyl) phosphate (TCPP4) nih.govnih.gov

IsomerCommon AbbreviationPercentage in Commercial Products (w/w)Tris(1-chloro-2-propyl) phosphateTCiPP / TCPP150% - 85% nih.govBis(1-chloro-2-propyl) 2-chloropropyl phosphateTCPP215% - 40% nih.govBis(2-chloropropyl) 1-chloro-2-propyl phosphateTCPP3<15% nih.govTris(2-chloropropyl) phosphateTCPP4<1% nih.govTypical Isomer Distribution in Commercial TCPP. nih.gov

Research has shown that the choice of Lewis acid catalyst has a decisive influence on the ratio of these isomers. google.com For instance, using aluminum trichloride (AlCl₃) as a catalyst results in a product mixture with a significantly higher proportion of the main isomer, tris(1-chloro-2-propyl) phosphate, compared to when titanium tetrachloride (TiCl₄) is used. google.com Characterization and quantification of the isomer distribution are typically performed using gas chromatography (GC). google.comnih.gov

Heterogeneous Catalysis in TCPP Synthesis: Developments and Mechanistic Insights

A significant development in TCPP production is the use of heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture). This approach addresses several drawbacks associated with traditional homogeneous catalysts, which are dissolved in the reaction medium and require complex, often aqueous, workup procedures for removal. google.com

Solid metal oxides have been successfully developed as heterogeneous catalysts for TCPP synthesis. google.com Commonly used catalysts include titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), aluminum oxide (Al₂O₃), and mixed oxides like SiO₂*Al₂O₃. google.com These catalysts can be prepared as physical mixtures or through sol-gel processes and can be modified by operations such as sulfation or hydration to enhance their performance. google.comgoogle.com

The key performance advantages of using metal oxide catalysts include:

Simplified, Water-Free Workup: Because the catalysts are solid and largely insoluble in the reaction medium, they can be removed by simple physical methods like filtration or centrifugation, eliminating the need for costly aqueous washing steps. google.comgoogle.com

Reduced By-Product Formation: The use of these catalysts suppresses the formation of acidic by-products, resulting in a purer final product with a low acid number. google.com

Catalyst Reusability: Heterogeneous catalysts can be recovered and reused, making the production process more economical and sustainable. google.com

The solid nature of metal oxide catalysts makes them highly suitable for continuous production processes. google.com In such a setup, the synthesis can be carried out in a fluid bed reactor or a tube reactor, where the heterogeneous catalyst forms a stationary phase. google.comgoogle.com The reactants (the mobile phase) are passed continuously through the reactor under controlled conditions similar to those used in batch processes. google.com

This continuous operation offers several advantages over batch production, including improved consistency, higher throughput, and enhanced safety. The ability to operate without the need for catalyst removal after each batch significantly streamlines the manufacturing workflow. google.com

Comparative Analysis of TCPP Synthesis Methods: Efficiency and Selectivity Studies

The efficiency (yield) and selectivity (isomer distribution and by-product formation) of TCPP synthesis are highly dependent on the chosen catalytic system. Comparative studies have demonstrated clear differences between various homogeneous and heterogeneous catalysts.

A direct comparison between two common homogeneous catalysts, aluminum trichloride (AlCl₃) and titanium tetrachloride (TiCl₄), reveals significant differences in selectivity. When using AlCl₃, the reaction yields a higher proportion of the desired primary isomer, tris(1-chloro-2-propyl) phosphate (designated as OP(OIso)₃ or Isomer I), and substantially lower amounts of TCPP ether by-products compared to the TiCl₄-catalyzed process. google.com

Product ComponentTiCl₄ Catalyst (% by GC)AlCl₃ Catalyst (% by GC)OP(OIso)₃ (Isomer I)67.3179.10OP(OIso)₂(ON) (Isomer II)26.0918.66OP(OIso)(ON)₂ (Isomer III)3.751.59OP(ON)₃ (Isomer IV)0.190.05TCPP Ether By-product2.500.31Comparative Product Distribution for TiCl₄ vs. AlCl₃ Catalyzed TCPP Synthesis. google.com

When comparing heterogeneous metal oxide catalysts to traditional homogeneous systems, the primary advantages of the former lie in process efficiency. While homogeneous catalysts may offer high reaction rates, they necessitate complex and costly purification steps to remove the catalyst and by-products, often involving aqueous washes that generate significant wastewater. google.com Heterogeneous catalysts, by contrast, allow for a much simpler, non-aqueous workup, reduce product loss, improve the space-time yield, and eliminate the generation of contaminated wash water, representing a more efficient and environmentally favorable production methodology. google.com

Environmental Occurrence and Spatiotemporal Distribution of Tris Chloropropyl Phosphite

Global Occurrence Patterns of TCPP Across Diverse Environmental Compartments

Tris(chloropropyl) phosphite (B83602) (TCPP) is recognized as an environmentally abundant organophosphate ester (OPE) and has been identified in various environmental settings worldwide. nih.gov Its widespread use in a range of consumer and industrial products contributes to its release and subsequent detection in diverse environmental matrices.

Prevalence in Aquatic Systems: Surface, Ground, and Drinking Waters

TCPP is frequently detected in aquatic environments, including surface waters, groundwater, and drinking water. nih.gov Conventional wastewater treatment plants (WWTPs) are considered a primary source of TCPP in natural water bodies. nih.gov

In a study of seawater from three coastal cities in China, the mean concentration of Tris(2-chloroisopropyl) phosphate (B84403) (a major isomer of TCPP) was found to be 84.12 ng/L, with total concentrations of halogenated organophosphorus flame retardants ranging from 91.87 to 1392 ng/L. nih.gov Another study in the Bohai, Yellow, and East China Seas found TCPP concentrations ranging from 3.97 to 35.6 ng L−1 with a 100% detection rate. ehime-u.ac.jp

While specific data on groundwater concentrations of TCPP is limited, its presence in this compartment has been noted. nih.gov The detection of TCPP in drinking water highlights a direct route of human exposure.

Table 1: Concentrations of Tris(chloropropyl) phosphite (TCPP) in Aquatic Systems

Environmental Compartment Location Concentration Range Mean/Median Concentration
Seawater Coastal China (Qingdao, Lianyungang, Xiamen) 91.87 - 1392 ng/L (total halogenated OPFRs) 84.12 ng/L (TCPP isomer) nih.gov
Seawater Bohai, Yellow, and East China Seas 3.97 - 35.6 ng/L 11.3 ng/L (Geometric Mean) ehime-u.ac.jp
Surface Water Not Specified Detected Data not available
Groundwater Not Specified Detected nih.gov Data not available
Drinking Water Not Specified Detected nih.gov Data not available

Detection in Atmospheric Samples: Gas and Particulate Phases

TCPP is present in the atmosphere in both the gas and particulate phases. The partitioning between these two phases is a critical factor in its atmospheric transport and fate. The presence of particles has been found to potentially increase the emission rate of TCPP.

Atmospheric deposition is considered a significant input of TCPP into marine environments. For instance, the annual atmospheric dry deposition of OPEs into the Bohai and Yellow Seas was estimated to be 12 tons, with TCPP being the most abundant compound. ehime-u.ac.jp

Concentrations in Terrestrial Matrices: Soil and Sediment

TCPP has been detected in soil and sediment, indicating its deposition from the atmosphere and water. nih.gov In a study investigating soils from petrochemical and flame retardant production parks in China, tris (2-chloroisopropyl) phosphate (TCIPP) was a main OPE found in surface water and snow, while 2-ethylhexyl diphenyl phosphate (EHDPP) was dominant in soil and sediment. researchgate.net The concentrations of total OPEs in soil ranged from 29.74 to 73.85 ng/g and in sediment from 13.30 to 32.23 ng/g. researchgate.net

The distribution of TCPP in soil and sediment can be influenced by land use and proximity to industrial sources.

Table 2: Concentrations of this compound (TCPP) in Terrestrial Matrices

Environmental Compartment Location Concentration Range (Total OPEs) Notes
Surface Soil Petrochemical & Flame Retardant Production Parks, China 29.74 - 73.85 ng/g EHDPP was the dominant OPE in soil and sediment. researchgate.net
Sediment Petrochemical & Flame Retardant Production Parks, China 13.30 - 32.23 ng/g EHDPP was the dominant OPE in soil and sediment. researchgate.net

Indoor Environmental Presence: Dust and Air Dynamics

Indoor environments often exhibit higher concentrations of TCPP compared to outdoor settings, primarily due to its use in various consumer products such as furniture, electronics, and building materials. It is frequently detected in indoor dust and air.

Studies have shown that TCPP can be a dominant organophosphate flame retardant in indoor air. For example, in offices with newly installed fireproof upholstered furniture containing TCPP, indoor air concentrations reached levels of 400 to 880 ng m⁻³. The concentrations at the surface of the furniture cushions ranged from 5.5 to 17.7 μg m⁻³.

Table 3: Concentrations of this compound (TCPP) in Indoor Environments

Environmental Compartment Location/Setting Concentration Range
Indoor Air Offices with new furniture 400 - 880 ng/m³
Surface of Furniture Offices with new furniture 5.5 - 17.7 µg/m³
Indoor Dust Not Specified Detected

Source Apportionment and Emission Pathway Analysis of TCPP in the Environment

The widespread presence of TCPP in the environment is a direct consequence of its extensive use in commercial and industrial applications. Understanding its emission pathways is crucial for assessing its environmental impact.

Industrial Emission Profiles and Spatial Distribution Correlates

Industrial activities, including the manufacturing of TCPP and its incorporation into products, are significant sources of its release into the environment. Flame retardant manufacturing plants are considered important point sources. acs.org Emissions can occur through direct discharge to wastewater, atmospheric release, and disposal of industrial waste.

The spatial distribution of TCPP in the environment often correlates with proximity to industrial zones. For example, a study in a river impacted by industrial activity in Eastern China found that OPFR manufacturing factories were likely contributors to elevated concentrations in the river water through atmospheric deposition, direct discharge, and surface runoff. acs.org Similarly, in coastal areas of China, higher concentrations of halogenated OPFRs, including TCPP, were found near economic and industrial zones, with municipal and industrial effluents from wastewater treatment plants identified as the main sources. nih.gov The presence of one of the largest OPE manufacturers in China on the west coast of the southern Yellow Sea was suggested to contribute to higher concentrations of TCPP in that region. ehime-u.ac.jp

The release of TCPP from consumer products during their lifecycle also contributes significantly to its environmental burden, particularly in indoor environments.

Consumer Product Contribution to Environmental Release

The primary route of this compound (TCPP) into the environment is through its release from the vast array of consumer products in which it is incorporated as an additive flame retardant. Since TCPP is not chemically bound to the polymer matrix of these products, it can be released into the surrounding environment through volatilization, leaching, and abrasion over the product's lifespan. researchgate.netnih.gov

Key consumer products that act as significant sources of TCPP release include:

Upholstered Furniture and Mattresses: Flexible polyurethane foam (PUF) used in furniture, mattresses, and car seats is a major application for TCPP. nih.govnih.gov Studies have shown that TCPP can be present in foam at concentrations ranging from 2% to 12% by mass. nih.gov Indoor air concentrations in homes and offices can reach high levels, with studies reporting concentrations from 400 to 880 ng/m³. researchgate.net The emission is influenced by factors such as temperature, with higher temperatures leading to increased volatilization. researchgate.netnih.gov

Building Materials: Rigid polyurethane and polyisocyanurate foam insulation are significant sources of TCPP in the built environment. nih.gov These materials can contain TCPP in concentrations of up to 30% by weight. who.int Over time, TCPP can be released from these materials into indoor air and dust.

The continuous release of TCPP from these consumer products leads to its accumulation in indoor environments, particularly in household dust, which can act as a significant reservoir. Children may have higher exposure to TCPP due to their increased contact with contaminated dust and mouthing behaviors. nih.gov

Interactive Data Table: Emission Rates of TCPP from Consumer Products

Product CategoryProduct ExampleTCPP Concentration in ProductEmission RateStudy Reference
Polyurethane FoamUpholstered Furniture Cushions2% - 12% by mass400 - 880 ng/m³ (Indoor Air) researchgate.netnih.gov
Polyurethane FoamSpray Polyurethane Foam (SPF) Insulation8% - 15% by mass6.7 µg/m²/h (from installed foam) nih.govnih.gov
Building MaterialsRigid Foam InsulationUp to 30% by weightNot specified who.int

Impact of Anthropogenic Activities on TCPP Environmental Loading

Human activities are the primary driver of this compound (TCPP) contamination in the environment. The production, use, and disposal of TCPP-containing products result in its release into various environmental matrices, leading to a widespread and persistent presence.

Wastewater treatment plants (WWTPs) are a significant point source of TCPP entering aquatic environments. mdpi.com TCPP is frequently detected in both the influent and effluent of WWTPs, indicating that conventional treatment processes are not fully effective at removing this compound. researchgate.net Studies have reported mean influent concentrations of 520 ng/L and effluent concentrations of 380 ng/L in a German WWTP. researchgate.net The compound can also adsorb to sewage sludge, with concentrations ranging from 1,000 to 20,000 ng/g (dry weight) being detected. researchgate.net This sludge, when applied to land as fertilizer, can introduce TCPP into terrestrial ecosystems.

Landfills are another major repository for TCPP-containing waste. The disposal of products such as furniture, building materials, and electronics leads to the leaching of TCPP into landfill leachate. cswab.org This leachate can then contaminate groundwater and surface water if not properly contained and treated.

Industrial activities, including the manufacturing of TCPP and its incorporation into products, can also lead to direct releases into the environment through atmospheric emissions and wastewater discharges. nih.gov While manufacturing often occurs in closed systems to minimize worker exposure, fugitive emissions can still occur. researchgate.net

The widespread distribution of TCPP is evident in its detection in various environmental compartments globally. It has been found in indoor and outdoor air, surface water, drinking water, soil, and sediment. mdpi.com In a study of the outdoor atmosphere across 48 sites in different countries, TCPP was the most frequently detected organophosphate flame retardant, accounting for 45% of the total concentration of detected OPEs. mdpi.com

Interactive Data Table: TCPP Concentrations in Environmental Media Affected by Anthropogenic Activities

Environmental MatrixLocation/SourceConcentration RangeKey FindingsStudy Reference
Wastewater Treatment Plant InfluentGerman WWTPMean: 520 ng/LHigh variability in inflow concentrations. researchgate.net
Wastewater Treatment Plant EffluentGerman WWTPMean: 380 ng/LIncomplete removal during treatment. researchgate.net
Sewage Sludge20 German WWTPs1,000 - 20,000 ng/g (dry weight)Sorption to sludge is a significant fate process. researchgate.net
Urban StreamsToronto, CanadaReached µg/L levels during high flowSignificant input from urban runoff. fera.co.uk
Outdoor AirGlobal (48 sites)Dominated OPE concentrations (45%)Most frequently detected OPE in the outdoor atmosphere. mdpi.com

Mechanistic Studies of Tris Chloropropyl Phosphite Environmental Fate and Degradation

Photodegradation Pathways and Kinetics of TCPP

The photodegradation of TCPP, particularly through advanced oxidation processes (AOPs), is a significant pathway for its removal from aqueous environments. Studies have demonstrated that TCPP is resistant to direct UV irradiation but can be effectively degraded in the presence of photocatalysts or chemical oxidants that generate highly reactive species.

The degradation process often follows pseudo-first-order kinetics. nih.govelsevierpure.comnih.gov For example, in a UV/H₂O₂ system, TCPP degradation proceeds effectively, with the rate influenced by factors such as the concentration of hydrogen peroxide, pH, and the presence of other water components like bicarbonate, nitrate, and humic acid. nih.govelsevierpure.com In one study, the degradation rate constant for 5 mg L⁻¹ TCPP was 0.0035 min⁻¹ under specific UV/H₂O₂ conditions. nih.gov Another investigation determined the second-order rate constant for the reaction between TCPP and hydroxyl radicals to be 4.35 (±0.13) × 10⁸ M⁻¹ s⁻¹. nih.govelsevierpure.com

Under UV irradiation in the presence of an activating agent like hydrogen peroxide (H₂O₂) or persulfate (PS), TCPP undergoes transformation into various intermediates. nih.govnih.gov The primary mechanism involves the attack by highly reactive radicals on the TCPP molecule. Mass spectrometric analysis has been crucial in identifying the transformation products (TPs), revealing that the degradation proceeds through pathways such as hydroxylation and dechlorination. nih.govnih.gov

Table 1: Identified Intermediates in TCPP Photodegradation

Reactive oxygen species (ROS) are the key drivers in the photodegradation of TCPP. researchgate.netnih.gov Among these, the hydroxyl radical (•OH) has been identified as the dominant species responsible for initiating the degradation cascade in AOPs like the UV/H₂O₂ and UV/FeTiO₃/PS systems. nih.govelsevierpure.comresearchgate.net The hydroxyl radical is a powerful, non-selective oxidant that can attack the C-Cl or C-H bonds within the chloropropyl chains of the TCPP molecule. researchgate.net

Quenching experiments have confirmed the primary role of •OH radicals. researchgate.net The reaction is initiated when UV light cleaves hydrogen peroxide or activates a photocatalyst like TiO₂ to generate these radicals. researchgate.net The subsequent attack by •OH on TCPP leads to the formation of various transformation products through mechanisms like hydroxylation, dichlorination, and dealkylation. nih.govresearchgate.net While •OH is the primary oxidant, other ROS can also be involved in the complex degradation process. nih.gov

Quantum chemical modeling provides theoretical insights into the degradation mechanisms of TCPP. By calculating frontier molecular orbitals, researchers can predict the most likely sites for radical attack on the TCPP molecule. researchgate.net These theoretical calculations support experimental findings by suggesting that degradation pathways include dichlorination, dealkylation, and the further oxidation of the alkyl groups. researchgate.net Such computational approaches are valuable for rationalizing the observed degradation products and understanding the underlying electronic mechanisms of the reactions between TCPP and reactive species like hydroxyl radicals.

Biodegradation Mechanisms of TCPP by Microbial and Fungal Systems

Biodegradation represents a crucial environmental sink for TCPP, mediated by various microorganisms capable of utilizing the compound as a source of phosphorus or carbon. This process can lead to the complete mineralization or transformation of TCPP into less complex molecules.

Several bacterial strains have been isolated and identified for their ability to degrade TCPP. These microorganisms can use TCPP as a sole phosphorus source to support their growth. nih.gov Research has successfully identified specific strains that demonstrate notable TCPP degradation efficiency.

One such bacterium, Providencia rettgeri, isolated from contaminated sediment, was shown to decompose 34.7% of TCPP (at 1 mg/L) within five days. nih.gov Another highly efficient strain, Amycolatopsis sp. FT-1, was able to achieve 100% degradation of TCPP under optimal conditions (1.1 mg/L TCPP concentration, pH 6.3, and temperature 35 °C). flemingcollege.ca While not specific to TCPP, studies on other organophosphate flame retardants have identified strains like Achromobacter sp. and Rhizobium sp. as potential candidates for bioremediation. researchgate.net

Table 2: Microbial Strains Involved in TCPP Biodegradation

The microbial degradation of TCPP primarily proceeds through enzymatic reactions. The key pathways identified are the hydrolysis of the phosphoester bonds and the oxidation of the alkyl chains. nih.govflemingcollege.ca

Enzymatic Hydrolysis: The breakdown of TCPP is often initiated by the cleavage of its ester linkages. In Providencia rettgeri, the degradation pathway mainly involves the hydrolysis of the phosphoester bond, leading to the formation of bis(2-chloropropyl) phosphate (B84403) and subsequently mono-chloropropyl phosphate. nih.gov Similarly, proteomic analysis of Amycolatopsis sp. FT-1 indicated that TCPP is transformed into diester and monoester products through hydrolysis by phosphoesterases. flemingcollege.ca Studies on the related compound TCEP also confirm that phosphoester bond hydrolysis is a major degradation route, producing metabolites like bis(2-chloroethyl) phosphate (BCEP) and mono-chloroethyl phosphate (MCEP). nih.gov Both intracellular and extracellular enzymes can be involved in this process. nih.gov

Oxidative Pathways: Alongside hydrolysis, oxidative processes contribute to the biotransformation of TCPP. In Amycolatopsis sp. FT-1, oxidation mediated by proteins involved in a bio-Fenton reaction leads to the formation of a ketone product. flemingcollege.ca For TCEP, microbial transformation products resulting from hydrolytic dechlorination and oxidation have also been identified, indicating that cleavage of the C-Cl bond and subsequent oxidation of the alkyl chain is a viable degradation pathway. nih.gov

Table of Mentioned Compounds

Characterization of Microbial Metabolic Products

The biodegradation of Tris(chloropropyl) phosphite (B83602) (TCPP) by microorganisms involves the transformation of the parent compound into various metabolic products. Studies utilizing the novel strain Amycolatopsis sp. FT-1 have shown that this bacterium can efficiently degrade TCPP. Proteome analysis indicates that the degradation pathway involves hydrolysis by phosphoesterase and oxidation processes. These enzymatic actions lead to the formation of diester, monoester, and ketone products. Another significant metabolite identified in biological systems is bis(2-chloroisopropyl) 1-carboxyethyl phosphate (BCPCP), which suggests that oxidation of the propyl chain is a key metabolic step. The identification of these intermediates confirms that microbial degradation proceeds through the cleavage of the phosphate ester bonds and modification of the chlorinated alkyl chains.

Factors Influencing Biodegradation Efficiency: pH, Microbial Inoculation, Co-contaminants

The efficiency of TCPP biodegradation is contingent on several environmental factors. Research on the pure strain Amycolatopsis sp. FT-1 has identified optimal conditions for its degradative activity. The maximum degradation efficiency of 100% was achieved under specific laboratory settings, highlighting the importance of the microbial environment. Key factors influencing this process include pH, the presence of co-contaminants or additional substrates, and the specifics of the microbial inoculation.

Key Factors Influencing TCPP Biodegradation:

pH: The optimal pH for TCPP degradation by Amycolatopsis sp. FT-1 was found to be 6.3.

Microbial Inoculation and Substrate: The presence of a suitable carbon source, such as glucose at a concentration of 6.0 g/L, significantly enhances the degradation capability of the microbial strain.

Co-contaminants: The presence of natural organic matter (NOM) and various anions in the water matrix can inhibit the efficiency of degradation processes, suggesting that co-contaminants can negatively impact microbial activity on TCPP.

Table 1: Optimal Conditions for TCPP Biodegradation by Amycolatopsis sp. FT-1
ParameterOptimal ValueSource
pH6.3
Temperature35 °C
Glucose Concentration6.0 g/L
TCPP Concentration1.1 mg/L

Advanced Oxidation Processes for TCPP Degradation

Advanced Oxidation Processes (AOPs) represent a suite of chemical treatment methods used for the degradation of persistent organic pollutants like TCPP. These processes are characterized by the in-situ generation of highly reactive radical species, primarily hydroxyl radicals (•OH), which can effectively break down the complex structure of TCPP.

UV/Hydrogen Peroxide Systems: Reaction Kinetics and Mineralization Potential

The combination of ultraviolet (UV) irradiation with hydrogen peroxide (H₂O₂) is an effective AOP for degrading TCPP in aqueous solutions. The degradation process generally follows pseudo-first-order reaction kinetics. The reaction involves the photolytic cleavage of H₂O₂ to produce hydroxyl radicals, which are powerful oxidizing agents that attack the TCPP molecule. This leads to a series of hydroxylation and dechlorination reactions.

The mineralization potential, which is the extent to which the organic compound is converted to inorganic substances like CO₂, water, and mineral acids, has also been evaluated. Studies show significant, though incomplete, mineralization. For instance, one study reported a total organic carbon (TOC) removal rate of 43.02%, while another observed 41.9% TOC removal, indicating that while the parent TCPP is degraded, some organic intermediates remain in the solution.

Table 2: Kinetic and Mineralization Data for TCPP Degradation by UV/H₂O₂
ParameterValueConditionsSource
Rate Constant (k)0.0035 min⁻¹5 mg/L TCPP, 50 mg/L H₂O₂, 250 W UV
Rate Constant (k)0.1328 min⁻¹0.1 mM H₂O₂, pH 6.6-7.1, 4.7 mW cm⁻² UV
TOC Removal43.02%5 mg/L TCPP, 50 mg/L H₂O₂, 250 W UV
TOC Removal41.9%1 mg/L TCPP, degradation efficiency ~100%
Chloride Ion (Cl⁻) ReleaseCompleteAfter 60 min reaction
Phosphate Ion (PO₄³⁻) Release74.1%After 60 min reaction

Mechanochemical Degradation Utilizing Zero-Valent Iron and Persulfate Systems

Mechanochemical degradation is an innovative solid-phase treatment method that utilizes mechanical energy, typically from ball milling, to induce chemical reactions. The combination of zero-valent iron (ZVI) and persulfate (PS) as co-milling agents has proven highly effective for the destruction of TCPP. In this process, persulfate is activated by ZVI to generate potent radicals, including hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals.

This synergistic system leads to rapid and extensive degradation of TCPP. Research has demonstrated that after 2 hours of milling, 96.5% of TCPP was degraded. The degradation proceeds via a dual pathway: one involves the attack of hydroxyl radicals on the P-O-C bonds, leading to their successive breakage and the release of phosphate. In the second pathway, sulfate radicals oxidize the C-Cl bond, forming carbonyl and carboxyl groups, while •OH continues to break the P-O-C bonds. The process also results in significant mineralization, evidenced by the release of chloride, sulfate, and phosphate ions.

Environmental Persistence and Transformation Product Analysis

The environmental persistence of TCPP is a key factor in its risk profile. Its resistance to natural degradation processes determines its longevity and potential for accumulation in various environmental compartments.

Assessment of TCPP Recalcitrance in Water and Sediments

TCPP is recognized for its environmental persistence and is often described as being recalcitrant in water. Its environmental half-life is estimated to exceed 60 days, indicating slow degradation under typical environmental conditions. This persistence allows for its transport and accumulation in aquatic systems. Consequently, TCPP has been detected in various environmental matrices, including surface water, groundwater, and sediment. Sediments, in particular, can act as a long-term sink for anthropogenic pollutants like TCPP, reflecting a history of environmental contamination. The detection of TCPP and its transformation products in river sediments confirms its recalcitrance and accumulation in these environmental compartments.

Identification and Structural Elucidation of Degradation Intermediates and Final Products

The environmental degradation of Tris(chloropropyl) phosphite, often studied under its phosphate form, Tris(1-chloro-2-propyl) phosphate (TCPP), proceeds through various transformation pathways, leading to the formation of several intermediate compounds before eventual mineralization. Advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-qTOF/MS), have been instrumental in identifying and structurally elucidating these transient molecules.

Research into the degradation of TCPP through advanced oxidation processes (AOPs) like UV/H₂O₂ and UV/persulfate has identified multiple organic transformation products. In studies utilizing UV-driven hydroxyl radical oxidation, nine degradation products were identified using high-resolution mass spectroscopy. Similarly, a study on the UV/H₂O₂ process identified five organic transformation products, confirming that OH-radical-induced hydroxylation is a primary degradation pathway. Another investigation using ultraviolet-driven sulfate radicals found that TCPP was transformed into twelve distinct degradation intermediates.

Biodegradation studies have also shed light on the transformation process. A newly isolated strain, Amycolatopsis sp. FT-1, was shown to transform TCPP into diester, monoester, and ketone products through hydrolysis by phosphoesterase and oxidation.

The degradation process ultimately leads to the breaking down of the organic structure into inorganic ions. Studies have confirmed the formation of chloride (Cl⁻) and phosphate (PO₄³⁻) ions as the final byproducts of mineralization. One study reported recoveries of 96% for chlorine and 50% for phosphorus, indicating significant, though not always complete, mineralization.

The identified intermediates often result from hydroxylation, oxidation of methyl groups to ketone or carboxyl groups, and the cleavage of the phosphate ester bonds. The following tables detail some of the specific degradation products identified in various studies.

Table 1: Identified Organic Degradation Intermediates of this compound (as TCPP) in AOPs

Chemical Formula Degradation Process Reference
C₆H₁₃Cl₂O₄PUV/H₂O₂
C₉H₁₇Cl₂O₅PUV/H₂O₂
C₉H₁₇Cl₂O₆PUV/H₂O₂
C₉H₁₈Cl₃O₅PUV/H₂O₂

This table is interactive. You can sort and filter the data.

Table 2: Final Mineralization Products of this compound Degradation

Product Name Chemical Formula Degradation Process Reference
Chloride IonCl⁻UV/H₂O₂
Phosphate IonPO₄³⁻UV/H₂O₂

This table is interactive. You can sort and filter the data.

The structural elucidation of these intermediates is crucial for understanding the complete degradation pathway and assessing the potential environmental impact of the transformation products, which may exhibit different toxicity profiles compared to the parent compound.

Ecotoxicological Research and Mechanistic Insights of Tris Chloropropyl Phosphite

Cellular and Molecular Mechanisms of TCPP Toxicity in Non-Human Biological Systems

Tris(chloropropyl) phosphite (B83602) (TCPP) has been identified as a compound of ecotoxicological concern due to its widespread use and potential to induce adverse effects in various non-human biological systems. Research into its cellular and molecular mechanisms of toxicity has revealed several key pathways through which it exerts its effects, including the induction of oxidative stress, modulation of inflammatory responses, disruption of endocrine pathways, and induction of genotoxicity.

Induction of Oxidative Stress and Reactive Oxygen Species Generation

A primary mechanism of TCPP-induced cellular toxicity is the generation of reactive oxygen species (ROS), leading to a state of oxidative stress. This imbalance between the production of ROS and the antioxidant defense capabilities of the cell can result in damage to lipids, proteins, and DNA.

Studies have demonstrated that exposure to TCPP significantly enhances the production of ROS in various organisms. For instance, in the marine mussel Mytilus galloprovincialis, exposure to TCPP at concentrations of 10 and 100 nmol/L led to a significant increase in ROS production in their hemocytes nih.gov. Similarly, in early embryonic development of zebrafish (Danio rerio), TCPP caused excessive ROS accumulation nih.gov. Research on human erythrocytes also showed that TCPP induced an increase in ROS levels, exhibiting a stronger oxidative potential compared to the related compound tris(2-chloroethyl) phosphate (B84403) (TCEP) mdpi.com. In human kidney cells, TCPP exposure resulted in an increase in ROS, contributing to decreased cell viability and apoptosis nih.gov. Furthermore, studies on the gilthead seabream (Sparus aurata) have shown that dietary exposure to TCPP can lead to oxidative stress unl.pt.

The overproduction of ROS can overwhelm the cellular antioxidant defense systems. While some studies on human red blood cells did not observe changes in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) after TCPP exposure mdpi.com, other research in organisms like the gilthead seabream indicates that the antioxidant mechanisms are indeed affected by TCPP unl.pt. The resulting oxidative damage is a key contributor to the broader toxicological profile of TCPP.

Table 1: Selected Research Findings on TCPP-Induced Oxidative Stress

Organism/Cell Line TCPP Concentration Observed Effects Reference
Mytilus galloprovincialis (Marine Mussel) 10 and 100 nmol/L Significant enhancement of ROS production in hemocytes. nih.gov
Danio rerio (Zebrafish) Not specified Excessive ROS accumulation during early embryonic development. nih.gov
Human Erythrocytes Not specified Increased ROS levels. mdpi.com
Human Kidney Cells Not specified Increased ROS, leading to decreased viability and apoptosis. nih.gov
Sparus aurata (Gilthead Seabream) Dietary exposure Induction of oxidative stress. unl.pt

Modulation of Inflammatory Responses at the Cellular Level

Emerging evidence suggests that TCPP can modulate inflammatory responses at the cellular level, a process often intricately linked with oxidative stress. The induction of an inflammatory state can further contribute to cellular damage and dysfunction.

In the marine mussel Mytilus galloprovincialis, TCPP exposure was found to induce dose-dependent immune stress. This was evidenced by the significantly increased gene expression levels of immune-related molecules such as Toll-like receptor (TLR), galectin, peptidoglycan recognition protein (PGRP), and lipopolysaccharide-induced TNF-α factor (LITAF) nih.gov. These findings indicate an activation of the innate immune system in response to TCPP.

Furthermore, in vitro studies using HepG2 cells, a human liver cell line, have shown that TCPP and a related compound, tris(2-chloroisopropyl) phosphate (TCIPP), can affect immune response genes. This includes genes involved in the expression of the receptor for the complement component C5a and other inflammatory regulators nih.gov. Developmental immunotoxicology studies in rats have also indicated that TCPP has the potential to impact humoral immune responses following developmental exposure nih.gov. While direct mechanistic studies in non-human aquatic organisms are still developing, the available data points towards TCPP's ability to interfere with immune and inflammatory signaling pathways.

Disruption of Endocrine Pathways and Hormone Homeostasis in Aquatic Organisms

A significant body of research has focused on the impact of TCPP on the hypothalamic-pituitary-gonadal (HPG) axis, a critical neuroendocrine pathway that regulates reproduction. In a study on zebrafish (Danio rerio), adolescent exposure to TCPP was found to induce reproductive toxicity by disrupting the HPG axis nih.gov. The study revealed that TCPP exposure led to imbalanced sex hormones and increased estrogen receptor expression nih.gov. Alterations in genes associated with the HPG axis and the activation of the steroidogenesis pathway suggested that TCPP directly targets this axis to regulate sex hormone homeostasis nih.gov.

Histological analysis of zebrafish gonadal tissues following TCPP exposure showed an abnormal increase in immature oocytes in females and a reduction in mature sperm count and integrity in males, ultimately compromising embryo quality nih.gov. These findings underscore the gender-dependent reproductive toxicity of TCPP and highlight its potential to interfere with crucial hormonal signaling. Furthermore, research on the gilthead seabream (Sparus aurata) indicated a possible masculinization effect, as evidenced by a significant decrease in vitellogenin (a female-specific protein) content after exposure to all tested TCPP dosages torvergata.it.

Genotoxicity and DNA Damage Induction in In Vitro Models

TCPP has been shown to possess genotoxic potential, capable of inducing DNA damage and compromising genome integrity in various in vitro models. Genotoxicity is a significant concern as it can lead to mutations, chromosomal aberrations, and potentially cancer.

The cytokinesis-block micronucleus (CBMN) assay is a well-established method for assessing DNA damage, and studies using this assay on cultured human lymphocytes have demonstrated the genotoxic effects of TCPP. Treatment with TCPP at concentrations of 30 and 40 μg/mL induced marginally significant frequencies of micronuclei, which are small nuclei that form due to chromosome breaks or whole chromosome loss nih.gov.

Another widely used method for detecting DNA damage is the Comet assay (single-cell gel electrophoresis), which can identify DNA strand breaks torvergata.itnih.govresearchgate.netvliz.benih.gov. While one study using the alkaline version of the Comet assay on V79 hamster fibroblast cells did not find evidence of TCPP-induced DNA strand breaks , other research has pointed to its DNA-damaging capabilities. For instance, an organophosphorus flame retardant with a similar structure, tris(1,3-dichloro-2-propyl) phosphate (TDCPP), has been shown to induce DNA damage in HepG2 cells as measured by the Comet assay researchgate.net. The genotoxic potential of TCPP warrants further investigation to fully understand the risks it poses to the genetic material of exposed organisms.

Developmental Neurotoxicity Investigations in Model Organisms

The developing nervous system is particularly vulnerable to the effects of chemical contaminants. Research using model organisms has begun to elucidate the developmental neurotoxic potential of TCPP, revealing its capacity to interfere with critical neurodevelopmental processes.

Impact on Brain Cell Communication and Neural Signaling Pathways

Studies utilizing the zebrafish (Danio rerio) model have provided significant insights into the neurotoxic effects of TCPP during early life stages. Exposure to TCPP has been shown to cause neurodevelopmental toxicity and abnormal locomotor behavior nih.gov.

At the molecular level, TCPP exposure in zebrafish larvae leads to the abnormal expression of genes crucial for neurodevelopment. These include pax6a, nova1, sox11b, syn2a, foxo3a, and robo2 nih.gov. The altered expression of these genes points to a disruption of fundamental processes in nervous system development, such as neuronal differentiation, axon guidance, and synapse formation. For example, syn2a (synapsin IIa) is involved in synaptogenesis and neurotransmitter release, and its altered expression suggests a direct impact on brain cell communication.

Furthermore, chronic exposure to TCPP in zebrafish has been linked to anxiety-like behavior, reduced cognitive function, and impaired social interaction in adults nih.gov. These behavioral changes are likely underpinned by the observed histopathological injury to the diencephalon and altered expression of nerve-related genes researchgate.net. While TCPP did not appear to inhibit acetylcholinesterase (AChE) activity, a common mechanism for organophosphate pesticides, it did affect the transcription of genes such as shha and gap43, indicating a complex and distinct mechanism of neurodevelopmental toxicity . These findings highlight the potential for TCPP to interfere with neural signaling pathways and disrupt normal brain development and function.

Table 2: Summary of TCPP's Effects on Neural Signaling Pathways in Zebrafish

Effect Category Specific Finding Reference
Gene Expression Abnormal expression of neurodevelopment-related genes (pax6a, nova1, sox11b, syn2a, foxo3a, robo2). nih.gov
Behavior Decreased locomotive activity, anxiety-like behavior, impaired social interaction, and reduced cognitive function. nih.govresearchgate.net
Histopathology Injury to the diencephalon. researchgate.net
Mechanism Does not significantly inhibit AChE activity; alters transcription of shha and gap43.

Thyroid System Disruption and Developmental Effects in Vertebrate Embryos

Research into chlorinated organophosphate flame retardants, such as Tris(2-chloroethyl) phosphate (TCEP), a compound structurally related to Tris(chloropropyl) phosphite, has revealed significant impacts on the development and thyroid systems of vertebrate embryos. Studies using zebrafish (Danio rerio) as a model organism have shown that exposure to these compounds can lead to notable developmental toxicity.

For instance, parental life-cycle exposure to TCEP resulted in decreased survival and hatching rates, an accelerated heart rate, and a higher rate of malformations in the F1 offspring. nih.gov Furthermore, exposure to TCEP has been shown to disrupt the thyroid endocrine system. nih.govnih.gov This disruption is characterized by decreased whole-body thyroxine (T4) levels in zebrafish larvae. nih.gov The mechanism behind this appears to involve alterations in the transcription of genes crucial for thyroid hormone synthesis and metabolism. nih.gov TCEP-exposed fish exhibited significantly lower levels of thyrotropin-releasing hormone and thyroid-stimulating hormone in the brain, along with altered gene expression in the hypothalamic-pituitary-thyroid (HPT) axis. nih.gov

Similarly, Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), another related flame retardant, has been found to inhibit growth and development in fish. nih.gov Exposure to TDCPP in zebrafish has been linked to increased malformations and alterations to the normal trajectory of early embryogenesis. nih.gov While Tris(1-chloro-2-propyl) phosphate (TCIPP) did not produce significant developmental malformations in zebrafish larvae, it did provoke neurobehavioral toxicity. mdpi.comnih.gov

CompoundModel OrganismObserved Developmental EffectsObserved Thyroid System Effects
Tris(2-chloroethyl) phosphate (TCEP)Zebrafish (Danio rerio)Decreased survival and hatching rates, accelerated heart rate, increased malformation rate. nih.govDecreased whole-body thyroxine (T4) levels; altered expression of genes in the hypothalamic-pituitary-thyroid (HPT) axis. nih.govnih.gov
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)Zebrafish (Danio rerio)Increased malformations, altered trajectory of early embryogenesis, reduced body length. nih.govmdpi.comCorrelated with diminished thyroid hormone levels in human studies. oup.com
Tris(1-chloro-2-propyl) phosphate (TCIPP)Zebrafish (Danio rerio)No significant developmental malformations, but neurobehavioral toxicity observed. mdpi.comnih.govNo specific data available in provided sources.
Table 1. Summary of Developmental and Thyroid-Related Effects of Chlorinated Organophosphate Flame Retardants in Vertebrate Embryos.

Immunomodulatory Effects in Experimental Animal Models

Developmental exposure to Tris(chloropropyl) phosphate (TCPP) has been shown to possess the potential to modulate immune functions in animal models. researchgate.netnih.gov Studies involving the administration of TCPP to pregnant Hsd:Sprague Dawley SD rats through their feed have provided insights into the immunomodulatory properties of this compound on their offspring. nih.gov

The humoral immune response, a critical component of the adaptive immune system mediated by antibodies, has been identified as a target of TCPP. In studies assessing developmental immunotoxicity, F1 generation rats exposed to TCPP from gestation through to adulthood showed a discernible impact on their antibody-producing capabilities. nih.govoup.com

Specifically, the T-cell dependent antibody response, measured by the number of antibody-forming cells (AFCs) in response to immunization with sheep red blood cells, was reduced. researchgate.net A significant reduction in the AFC response was observed in male rats, and a similar trend was noted in female rats. nih.gov These findings indicate that developmental exposure to TCPP can suppress humoral immunity in later life. researchgate.netnih.gov

Experimental ModelExposure DetailsKey Findings on Humoral Immunity
Hsd:Sprague Dawley SD rats (F1 generation)Developmental exposure via maternal feed from gestation day 6 through weaning, with continued exposure of offspring until 16-21 weeks of age. nih.govReduced antibody-forming cell (AFC) response to sheep red blood cells in male and female F1 rats. nih.gov
Table 2. Effects of Tris(chloropropyl) phosphate (TCPP) on Humoral Immune Responses.

While TCPP exposure demonstrated a clear impact on humoral responses, its effects on the broader dynamics of immune cell populations and other functions were less pronounced. nih.govoup.com Assessments of innate and cell-mediated immunity in F1 adult rats revealed only minor and inconsistent effects on hematology, the function of innate natural killer (NK) cells, and the distribution of various immune cell populations within the spleen. researchgate.netnih.gov

However, some specific alterations in T-cell function were noted. TCPP exposure was found to affect baseline T-cell proliferation in the absence of stimulation. nih.gov Conversely, it did not have an impact on cytotoxic T-lymphocyte (CTL) activity, which is a key measure of cell-mediated immunity responsible for eliminating infected cells. nih.govoup.com

Aquatic Ecotoxicity Research: Species-Specific Responses and Sensitivity

The widespread use of Tris(chloropropyl) phosphate (TCPP) has led to its detection in aquatic environments, prompting research into its ecotoxicological effects on various aquatic organisms. mdpi.com Studies have revealed that the sensitivity to TCPP varies significantly among different species, from microorganisms like algae to more complex invertebrates and fish. mdpi.comnih.gov

Microalgae, as primary producers in aquatic ecosystems, are crucial indicator species for ecotoxicity. Research has shown that TCPP can significantly inhibit the growth of both freshwater and marine algal species. mdpi.com The degree of inhibition and sensitivity, however, is species-dependent. Among four species tested, the freshwater alga Chlorococcum sp. was found to be the most sensitive to TCPP. mdpi.com The marine species Dunaliella tertiolecta and Tisochrysis lutea were also significantly affected. mdpi.com

The mechanism behind this toxicity in algae, as suggested by studies on the related compound TDCPP, is not primarily caused by oxidative stress but rather by the impairment of photosynthetic function. bohrium.com Specifically, the PSII reaction center is a primary target, leading to reduced photosynthetic efficiency and, consequently, growth inhibition. bohrium.com

SpeciesType72h IC₅₀ (mg L⁻¹)Toxicity Classification
Chlorococcum sp.Freshwater0.73Highly Toxic
Scenedesmus rubescensFreshwater>50Harmful
Dunaliella tertiolectaMarine1.596Toxic
Tisochrysis luteaMarine21.52Harmful
Table 3. Species-Specific Sensitivity of Microalgae to Tris(chloropropyl) phosphate (TCPP) based on 72-hour half maximal inhibitory concentration (IC₅₀) values. mdpi.com Toxicity classification is based on United Nations criteria. mdpi.com

The developmental stages of aquatic animals are particularly vulnerable to chemical pollutants. In the marine invertebrate chordate Ciona intestinalis, exposure to TCPP during embryogenesis was found to adversely affect the development of both the muscular and nervous systems. nih.gov

In fish, research on related compounds has highlighted significant developmental and reproductive toxicity. Studies on zebrafish (Danio rerio) exposed to organophosphate flame retardants have reported a range of adverse outcomes. researchgate.net For example, TDCPP exposure has been shown to decrease the body length of both F0 and F1 generations of the freshwater invertebrate Daphnia magna and affect fecundity at higher concentrations. acs.org In zebrafish, exposure to TCEP has been linked to delayed testicular development, inhibited spermatogenesis, and a subsequent reduction in the reproductive capacity of males. bohrium.com These effects are often tied to the disruption of the hypothalamic-pituitary-gonadal (HPG) axis, which regulates reproductive hormones. nih.gov

OrganismCompoundObserved Effects
Ciona intestinalis (marine invertebrate)TCPPAffected muscle and nervous system development during embryogenesis. nih.gov
Daphnia magna (freshwater invertebrate)TDCPPDecreased body length in F0 and F1 generations; reduced fecundity. acs.org
Danio rerio (zebrafish)TCEPDelayed testicular development, inhibited spermatogenesis, and reduced male reproductive capacity. bohrium.com
Table 4. Summary of Developmental and Reproductive Effects in Aquatic Invertebrates and Fish.

Metabolic Transformation and Biotransformation Pathways in Fauna of this compound

The biotransformation of this compound (TCPP), a widely used organophosphate flame retardant, in various animal species involves a series of metabolic processes aimed at detoxification and excretion. These pathways primarily include Phase I reactions, such as O-dealkylation and hydroxylation, followed by Phase II conjugation reactions. These metabolic transformations result in the formation of several metabolites that can be monitored in biological samples to assess exposure to the parent compound.

O-Dealkylation and Hydroxylation Processes

The initial steps in the metabolic breakdown of TCPP in fauna involve Phase I enzymatic reactions, predominantly O-dealkylation and hydroxylation. These processes are crucial for increasing the polarity of the lipophilic parent compound, thereby facilitating its subsequent conjugation and elimination from the body.

O-dealkylation is a recognized metabolic pathway for organophosphate esters in animals. This process involves the cleavage of the ester bond between the phosphorus atom and one of the chloropropyl side chains. This cleavage can lead to the formation of dialkyl phosphates. For TCPP, this results in the formation of bis(1-chloro-2-propyl) phosphate (BCPP), also referred to as bis(1-chloro-2-propyl) hydrogen phosphate (BCIPP).

Hydroxylation, another key Phase I reaction, introduces a hydroxyl (-OH) group onto one of the chloropropyl side chains of the TCPP molecule. This reaction is typically catalyzed by cytochrome P450 enzymes. A significant hydroxylated metabolite of TCPP is bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate (BCIPHIPP). The introduction of the hydroxyl group provides a site for subsequent Phase II conjugation reactions.

In vitro studies using human liver microsomes have helped to elucidate these biotransformation pathways. These studies have identified several metabolites, confirming the roles of both O-dealkylation and hydroxylation in the metabolism of the tris(1-chloro-2-propyl) phosphate (TCIPP) isomer of TCPP.

The proposed initial metabolic steps for this compound are summarized below:

Metabolic ProcessDescriptionResulting Metabolite(s)
O-DealkylationCleavage of a chloropropyl ester group from the phosphate core.Bis(1-chloro-2-propyl) phosphate (BCPP/BCIPP)
HydroxylationAddition of a hydroxyl group to one of the chloropropyl side chains.Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate (BCIPHIPP)

Phase II Conjugation Reactions

Following Phase I metabolism, the newly introduced functional groups on the TCPP metabolites, such as the hydroxyl group on BCIPHIPP, can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which further increases the water solubility of the metabolites and facilitates their excretion, primarily through urine.

The most common Phase II conjugation reactions for xenobiotics are glucuronidation and sulfation. In the case of TCPP metabolites, there is evidence that these pathways are utilized. Studies have shown that the hydroxylated metabolite, BCIPHIPP, is present in urine as both glucuronide and sulfate (B86663) conjugates. This indicates that UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are involved in the detoxification of TCPP metabolites. The enzymatic reaction involves the transfer of glucuronic acid or a sulfonate group to the hydroxylated metabolite, respectively.

Conjugation ReactionEnzyme FamilySubstrate MetaboliteConjugated Product
GlucuronidationUDP-glucuronosyltransferases (UGTs)Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate (BCIPHIPP)BCIPHIPP-glucuronide
SulfationSulfotransferases (SULTs)Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate (BCIPHIPP)BCIPHIPP-sulfate

Characterization of Major Metabolites and Their Biological Activity

Several major metabolites of this compound have been identified in various biological matrices, including urine and plasma, across different animal species, including humans, rats, and mice. These metabolites serve as important biomarkers for assessing exposure to TCPP.

The primary metabolites identified are:

Bis(1-chloro-2-propyl) phosphate (BCPP/BCIPP): Formed through O-dealkylation.

Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate (BCIPHIPP): A product of hydroxylation.

Bis(2-chloroisopropyl) 1-carboxyethyl phosphate (BCPCP): Another metabolite identified in plasma of rats and mice.

While the parent compound, TCPP, is considered to have low acute toxicity, repeated exposure has been suggested to potentially affect liver and kidney function, as well as have developmental and reproductive toxicity. The metabolic processes are generally considered detoxification pathways that lead to the excretion of the chemical from the body.

There is limited specific toxicological data available for the individual metabolites of TCPP. Much of the research has focused on their utility as biomarkers of exposure rather than their intrinsic biological activity. However, the presence of these metabolites in biological fluids confirms the systemic absorption and metabolic transformation of the parent compound. For instance, BCPCP has been suggested as a potentially more suitable biomarker for TCPP exposure in rodents than the parent isomer, TCIPP, due to its higher concentrations in plasma.

A summary of the major metabolites and their relevance is provided in the table below.

MetaboliteAbbreviationFormation PathwaySignificance
Bis(1-chloro-2-propyl) phosphateBCPP / BCIPPO-DealkylationBiomarker of TCPP exposure found in urine.
Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphateBCIPHIPPHydroxylationMajor hydroxylated metabolite found in urine, often as conjugates.
Bis(2-chloroisopropyl) 1-carboxyethyl phosphateBCPCPOxidative metabolismIdentified in rodent plasma; suggested as a sensitive biomarker of exposure.

Advanced Research on Tcpp Flame Retardancy Mechanisms and Material Interactions

Elucidation of Flame Retardant Action in Polymer Matrices

Tris(chloropropyl) phosphate (B84403) (TCPP) exhibits a dual-action flame retardancy mechanism, functioning in both the gas and condensed phases to inhibit combustion in polymer matrices. This multifaceted approach is crucial to its effectiveness as a flame retardant in materials like polyurethane foams.

Gas-Phase Activity: Radical Trapping and Flame Inhibition

In the gas phase, TCPP's primary flame retardant action is the interruption of the self-sustaining combustion cycle through radical trapping. During combustion, the heat causes TCPP to decompose, releasing phosphorus- and chlorine-containing radical species (PO· and Cl·). These highly reactive radicals act as scavengers, interfering with the key high-energy radicals (H· and OH·) that propagate the flame.

Condensed-Phase Activity: Char Formation and Thermal Barrier Effects

In the condensed phase (the solid polymer), TCPP's mechanism is centered on the promotion of char formation. Upon heating, TCPP can decompose to form phosphoric acid, which acts as a catalyst in the dehydration of the polymer. This process encourages the formation of a stable, carbonaceous char layer on the surface of the material.

This char layer serves as a protective thermal barrier with several functions:

Insulation: It insulates the underlying polymer from the heat of the flame, slowing down its thermal decomposition and reducing the rate at which flammable volatile gases are released.

Mass Transfer Barrier: The char acts as a physical barrier that hinders the diffusion of flammable gases from the decomposing polymer to the flame and prevents oxygen from reaching the polymer surface.

Structural Integrity: In some cases, the char can help to maintain the structural integrity of the material during a fire, preventing dripping of molten polymer which can spread the fire.

The formation of this protective char layer is a critical aspect of TCPP's condensed-phase activity, effectively reducing the fuel supply to the flame and slowing the combustion process. tandfonline.comisca.menih.gov

Synergistic Effects of TCPP with Co-Flame Retardants

The flame retardant efficiency of TCPP can be significantly enhanced when used in combination with other flame retardants, a phenomenon known as synergism. These synergistic interactions can lead to improved fire resistance at lower total flame retardant loadings.

Polyphosphate and Hypophosphite Synergism in Polyurethane Foams

Research has demonstrated a notable synergistic effect when TCPP is combined with melamine (B1676169) polyphosphate (MPP) and aluminum hypophosphite (AHP) in rigid polyurethane foams (RPUF). Studies have shown that a ternary blend of TCPP, MPP, and AHP can lead to significant improvements in fire resistance and material properties compared to using each flame retardant individually.

For instance, a formulation containing 10 wt% TCPP, 3.3 wt% MPP, and 6.7 wt% AHP in RPUF achieved a V-1 rating in the vertical UL-94 test and a limiting oxygen index (LOI) of 27.4%. researchgate.net This enhanced performance is attributed to the combined actions of the flame retardants. TCPP contributes to flame inhibition in the gas phase, while MPP and AHP primarily act in the condensed phase to promote the formation of a more stable and insulating char layer. The melamine in MPP also acts as a blowing agent at high temperatures, contributing to the intumescence of the char.

The following table summarizes the improved properties of RPUF with a synergistic blend of TCPP, MPP, and AHP compared to pure RPUF.

PropertyPure RPUFTCPP/MPP/AHP/RPUFPercentage Improvement
Compressive Strength--82.6% increase
Specific Compressive Strength--44.3% increase
Limiting Oxygen Index (LOI)-27.4%-
UL-94 Rating-V-1-

Impact on Thermal Decomposition Profiles of Composite Materials

The synergistic interaction between TCPP, MPP, and AHP also has a significant impact on the thermal decomposition profile of the composite material. Thermogravimetric analysis (TGA) has shown that the partial substitution of TCPP with MPP and AHP can lead to an increase in the char residue at high temperatures. researchgate.net

This indicates that the combination of these flame retardants alters the degradation pathway of the polyurethane foam, favoring the formation of a more thermally stable char. The increased char yield further contributes to the flame retardancy by enhancing the thermal barrier effect, reducing the amount of flammable volatiles released, and protecting the underlying polymer from further decomposition. The presence of MPP and AHP helps to create a more coherent and robust char structure than what would be formed by TCPP alone.

Modification of Material Mechanical and Thermal Properties by TCPP Integration

The incorporation of TCPP into polymer matrices not only imparts flame retardancy but also influences the mechanical and thermal properties of the final material. These effects can be both advantageous and disadvantageous depending on the specific application and the concentration of TCPP used.

TCPP can act as a plasticizer in polyurethane foams, which can lead to a reduction in the intermolecular forces between polymer chains. tandfonline.com This plasticizing effect can sometimes result in a decrease in the thermal stability of the foam, as evidenced by a lower maximum decomposition temperature (Tmax) in thermogravimetric analysis. tandfonline.com

However, the addition of TCPP, particularly in synergistic systems, can also lead to improvements in mechanical properties. For example, the combination of TCPP with MPP and AHP in rigid polyurethane foams has been shown to significantly enhance the compressive strength. researchgate.net This is attributed to a more uniform cell structure and a reinforced polymer matrix.

The table below illustrates the effect of different flame retardants, including TCPP, on the thermal and mechanical properties of rigid polyurethane foam.

SampleTmax (°C)Char Residue (%)Compressive Strength (kPa)
Pure RPUF356.7614.13-
RPUF + 10% TCPP---
RPUF + 20% TCPP---
RPUF + TCPP/MPP/AHP-ImprovedIncreased by 82.6%

It is important to note that the specific effects of TCPP on material properties are highly dependent on the polymer matrix, the concentration of TCPP, and the presence of other additives.

Influence on Compressive Strength and Structural Integrity

In some formulations, the addition of TCPP has been shown to enhance the mechanical properties of the foam. For instance, in rigid polyurethane foams (RPUF), the inclusion of TCPP, especially in synergistic formulations with other flame retardants, can lead to a significant increase in compressive strength. One study demonstrated that a composite of RPUF containing 10% TCPP combined with melamine polyphosphate (MPP) and aluminum hypophosphite (AHP) exhibited an 82.6% increase in compressive strength and a 44.3% increase in specific compressive strength when compared to pure RPUF. researchgate.netresearchgate.net This enhancement is attributed to the uniform cell structure that is maintained and potentially reinforced by the additive combination. researchgate.net

Table 1: Effect of TCPP-Based Flame Retardant Systems on Compressive Strength of Rigid Polyurethane Foam (RPUF)

FormulationCompressive Strength Increase (%)Specific Compressive Strength Increase (%)
RPUF with 10% TCPP, 3.3% MPP, and 6.7% AHP82.6%44.3%

Data derived from studies on synergistic flame retardant systems in RPUF. researchgate.netresearchgate.net

Thermal Stability and Conductivity Alterations

The introduction of Tris(chloropropyl) phosphate (TCPP) into polymer matrices has a direct impact on the material's thermal properties, specifically its thermal stability and thermal conductivity.

Contrasting with some expectations for flame retardants, studies have shown that the use of TCPP can lead to a decrease in the thermal stability of rigid polyurethane foams (RPUF). researchgate.nettandfonline.com This phenomenon is often attributed to the plasticizing effect of TCPP. tandfonline.com As the concentration of TCPP increases, this effect can become more pronounced, leading to a lower onset temperature of thermal degradation.

Conversely, the impact of TCPP on thermal conductivity is generally beneficial for insulation applications. Formulations containing TCPP have been noted to possess excellent thermal conductivity characteristics. chemyr.com Research has demonstrated that the inclusion of TCPP, particularly in combination with other flame retardants like melamine polyphosphate (MPP) and aluminum hypophosphite (AHP), can effectively decrease the thermal conductivity of the resulting foam. researchgate.net This reduction in thermal conductivity enhances the insulating properties of the material, making it more effective for thermal insulation purposes.

Table 2: Influence of TCPP on Thermal Properties of Rigid Polyurethane Foam (RPUF)

PropertyObservationReference
Thermal Stability Decreased with the addition of TCPP. researchgate.nettandfonline.com
Thermal Conductivity Decreased in synergistic systems containing TCPP, MPP, and AHP. researchgate.net
General Characteristic TCPP is noted for its excellent thermal conductivity and hydrolytic stability. chemyr.com

Analytical Methodologies for Tris Chloropropyl Phosphite Research

Chromatographic Techniques for Quantitative Analysis of TCPP

Quantitative analysis hinges on the ability to separate TCPP from complex sample components and measure its concentration accurately. Gas and liquid chromatography are the foundational separation techniques employed for this purpose.

Gas chromatography with a flame photometric detector (GC-FPD) is a robust and selective method for analyzing phosphorus-containing compounds like TCPP in biological matrices such as plasma. nih.govnih.govresearchgate.netekotechlab.pl The FPD is highly selective for phosphorus, which minimizes interference from other compounds in the sample. ekotechlab.plsrigc.com

A validated method for quantifying the primary isomer, tris(1-chloro-2-propyl)phosphate (TCPP-1), in rat and mouse plasma demonstrates the utility of this approach. nih.govnih.gov The sample preparation involves protein precipitation with trichloroacetic acid, followed by a liquid-liquid extraction with toluene (B28343). nih.govnih.gov The performance of this method was evaluated for linearity, accuracy, and precision, proving its suitability for toxicology studies. nih.govnih.gov The method's lower limits of quantitation and detection allow for the analysis of small sample volumes, which is often a requirement in such research. nih.govnih.gov

Table 1: Performance of GC-FPD Method for TCPP-1 Analysis in Plasma

Parameter Value
Linearity (r) ≥ 0.99
Concentration Range 5–70 ng/mL
Inter-day Relative Error ≤ ± –7.2%
Inter-batch Relative Standard Deviation ≤ 27.5%
Limit of Quantitation (LOQ) ~5 ng/mL
Limit of Detection (LOD) ~0.9 ng/mL

| Sample Volume | As small as 50 μL |

For analyzing TCPP in complex environmental matrices like water, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary tool due to its high sensitivity and specificity. vu.nlnih.gov Environmental samples often contain a multitude of potential contaminants, and the selectivity of MS/MS is essential for distinguishing TCPP from these interferences. lcms.czepa.gov

The development of fast and high-throughput LC-MS/MS methods allows for the analysis of a wide range of organophosphate esters, including TCPP, in environmental water samples. researchgate.net These methods can suffer from matrix effects, where co-eluting substances from the sample influence the ionization efficiency of the target analyte, potentially leading to inaccurate quantification. nih.gov To counteract this, techniques such as matrix-matched calibration or the use of internal standards are often employed. nih.gov The method detection limits for TCPP and related compounds in wastewater can reach the low nanogram-per-liter range. vu.nl

Table 2: LC-MS/MS Method Parameters for PFR Biomarker Analysis in Wastewater

Parameter Value
Technique Solid-Phase Extraction (SPE) and LC-MS/MS
Target Analytes Biomarkers of EHDPHP, TBOEP, TPHP, TCIPP, and TCEP
Absolute Extraction Recoveries 46% to 100%
Method Detection Limits 1.6 to 19 ng/L

| Concentrations Measured | Up to 1072 ng/L in Belgian wastewater |

Commercial TCPP is not a single compound but a mixture of several structural isomers. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of these isomers. thermofisher.commdpi.comnih.gov The gas chromatograph separates the different isomers based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides mass-to-charge ratio data that helps in identifying each distinct isomer. mdpi.combirmingham.ac.uk

In the analysis of a commercial TCPP mixture, four major isomers were identified. nih.gov The most abundant isomer was tris(1-chloro-2-propyl)phosphate (TCPP-1), which constituted the majority of the material. nih.gov The ability of GC-MS to provide detailed isomer profiles is critical for toxicity studies, as the biological activity may differ between isomers. chromatographyonline.com

Table 3: Isomer Composition of a Commercial TCPP Mixture by GC-MS

Isomer Percentage of Material
Tris(1-chloro-2-propyl)phosphate (TCPP-1) 67.54%
TCPP-2 25.67%
TCPP-3 3.63%
TCPP-4 0.22%

| Total Isomer Purity | 97.06% |

Advanced Spectroscopic Methods for Metabolite and Transformation Product Identification

Identifying the metabolites and environmental transformation products of TCPP is essential for a complete understanding of its toxicological and environmental impact. This requires advanced analytical techniques capable of detecting and structurally elucidating unknown compounds at low concentrations.

Ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) is a leading-edge tool for metabolomics research and the identification of unknown compounds. nih.govresearchgate.netnih.gov UHPLC provides superior separation efficiency and faster analysis times compared to conventional HPLC. researchgate.net When coupled with HRMS, which provides highly accurate mass measurements, this technique allows for the determination of elemental compositions for parent ions and their fragments. nih.govresearchgate.net This capability is invaluable for identifying metabolites of TCPP, where biotransformation reactions such as hydroxylation or dealkylation result in new products that need to be distinguished from the parent compound. frontiersin.org

Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-qTOF/MS) is another powerful platform for the identification and structural elucidation of metabolites and transformation products. researchgate.netscripps.edunih.govshimadzu.com This technique combines the scanning capabilities of a quadrupole with the high mass accuracy and resolution of a time-of-flight mass analyzer. nih.govmdpi.com LC-qTOF/MS can perform untargeted screening to detect a wide range of potential metabolites in a single analysis. nih.gov By analyzing the fragmentation patterns generated in the mass spectrometer (MS/MS spectra), researchers can piece together the chemical structures of previously unknown TCPP metabolites and degradation products. researchgate.netscripps.edu This approach has been successfully applied to identify biotransformation products of various xenobiotics in complex biological samples. mdpi.com

Table 4: Mentioned Compounds

Compound Name
Tris(chloropropyl) phosphite (B83602)
Tris(chloropropyl) phosphate (B84403)
Tris(1-chloro-2-propyl)phosphate
Toluene
Trichloroacetic acid
2-ethylhexyldiphenyl phosphate
Tris(2-butoxyethyl) phosphate
Triphenyl phosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural validation of Tris(chloropropyl) phosphite (TCPP). Given that commercial TCPP is a complex mixture of isomers, NMR provides crucial insights into its composition and the specific arrangement of atoms within each isomeric molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to achieve a comprehensive structural elucidation.

1D NMR Techniques:

Proton (¹H) NMR: This technique provides information about the hydrogen atoms in the molecule. For TCPP, ¹H NMR spectra help identify the different types of protons, such as those on the methyl (CH₃) and chloropropyl groups. The chemical shifts, signal splitting (multiplicity), and integration of the peaks are used to deduce the connectivity of hydrogen atoms.

Carbon-13 (¹³C) NMR: This method maps the carbon skeleton of the molecule. Each unique carbon atom in the TCPP isomers will produce a distinct signal, allowing for the determination of the number of different carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons.

Phosphorus-31 (³¹P) NMR: As a phosphorus-containing compound, ³¹P NMR is an exceptionally powerful and direct tool for analyzing TCPP. huji.ac.il This technique is highly sensitive to the chemical environment around the phosphorus atom. huji.ac.il Since phosphites (P(III)) and phosphates (P(V)) resonate in different regions of the spectrum, ³¹P NMR can confirm the trivalent state of the phosphorus in this compound. trilinkbiotech.com Different isomers may exhibit slightly different ³¹P chemical shifts, aiding in their identification and quantification within a mixture.

2D NMR Techniques for Isomeric Complexity: Due to the significant isomeric complexity of TCPP, 1D NMR spectra can be crowded and difficult to interpret fully. Two-dimensional NMR techniques are often necessary to resolve ambiguities and confirm the precise structure of the isomers present.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. libretexts.org By identifying cross-peaks in a COSY spectrum, researchers can trace the proton-proton connectivities within the chloropropyl chains, helping to piece together the structure of each isomer.

HETCOR (Heteronuclear Correlation), including HSQC and HMBC: These experiments establish correlations between different types of nuclei, most commonly ¹H and ¹³C.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlate protons directly to the carbons they are attached to (one-bond C-H coupling). omicsonline.org

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically two or three bonds away). omicsonline.org These 2D techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the bonding framework of the complex TCPP isomers.

Through the combined application of these 1D and 2D NMR methods, researchers can confidently validate the chemical structure of this compound and characterize the composition of its isomeric mixtures.

Method Validation and Quality Assurance in TCPP Measurement

To ensure the reliability and accuracy of data in research involving this compound, the analytical methods used for its quantification must be rigorously validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key parameters are assessed to establish the method's performance and limitations.

Linearity, Accuracy, and Precision Assessments

Linearity, accuracy, and precision are fundamental parameters in method validation that define the performance of a quantitative assay.

Linearity: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. omicsonline.orgresearchgate.net It is typically evaluated by analyzing a series of standards of known concentrations and examining the correlation between the measured instrument response and the concentration. A linear relationship is confirmed if the data points align closely to a straight line, which is commonly assessed by the coefficient of determination (r²).

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted value. researchgate.net It is often assessed through recovery studies, where a known amount of the analyte (TCPP) is added to a sample matrix (spiking), and the sample is then analyzed. The percentage of the added analyte that is measured (% recovery) indicates the accuracy of the method.

Precision: Precision describes the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Intra-day precision (Repeatability): Assesses the variability within the same day or a single analytical run.

Inter-day precision (Intermediate Precision): Assesses the variability across different days, analysts, or equipment.

A study validating a gas chromatography with flame photometric detection (GC-FPD) method for quantifying the primary isomer of TCPP, tris(1-chloro-2-propyl)phosphate (TCIPP), in rodent plasma provides a clear example of these assessments. The method was evaluated over a concentration range of 5–70 ng/mL. d-nb.info

Validation ParameterPerformance MetricResult/FindingReference
LinearityCorrelation Coefficient (r)≥ 0.99 d-nb.info
AccuracyInter-day Relative Error (RE)≤ ± 7.2% d-nb.info
PrecisionInter-batch Relative Standard Deviation (RSD)≤ 27.5% d-nb.info
RecoveryMean Recovery in Plasma> 85% researchgate.net

These results demonstrate that the analytical method is linear, accurate, and precise for its intended application of measuring TCIPP in plasma samples. d-nb.info

Detection and Quantitation Limits in Complex Sample Matrices

Determining the lowest concentration of this compound that can be reliably measured is crucial, especially when analyzing trace levels in biological and environmental samples. This is defined by two key parameters:

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision. It is often defined as the concentration that yields a signal-to-noise ratio of 3.

Limit of Quantitation (LOQ) or Lower Limit of Quantitation (LLOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The LOD and LOQ are not fixed values; they are highly dependent on the sample matrix (e.g., blood, water, soil) and the analytical instrumentation used. Complex matrices often contain interfering substances that can elevate the background noise and, consequently, the detection and quantitation limits.

For example, the validated method for TCIPP analysis in rodent plasma established an LLOQ of approximately 5 ng/mL and an LOD of around 0.9 to 1.0 ng/mL. researchgate.netresearchgate.net In environmental analyses, these limits can vary significantly based on the sample type and the specific analytical technique employed.

Sample MatrixAnalytical MethodLODLOQReference
Rodent PlasmaGC-FPD~1 ng/mL~5 ng/mL researchgate.net
Textile WastewaterUPLC-MS/MS2-5 µg/LNot specified researchgate.net
Landfill LeachateNot specifiedNot specified0.001-0.01 ng/L d-nb.info
Landfill SedimentNot specifiedNot specified0.08-0.12 ng/g dw d-nb.info
SoilLC-MS/MS0.06-0.20 ng/g dwNot specified nih.gov
Fish BiotaLC-MS/MS0.02-0.30 ng/g wwNot specified nih.gov

Sample Preparation Strategies for Diverse Research Applications

Effective sample preparation is a critical step for the accurate and sensitive measurement of this compound. The primary goals of sample preparation are to isolate TCPP from the complex sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The strategy employed depends heavily on the nature of the sample.

Extraction Techniques from Biological and Environmental Samples

Biological Samples (e.g., Plasma, Urine): Biological fluids are complex matrices containing proteins, lipids, and salts that can interfere with analysis.

Protein Precipitation: A common first step for plasma or serum samples is protein precipitation. A precipitating agent, such as trichloroacetic acid or acetonitrile, is added to the sample to denature and pelletize the proteins. d-nb.info

Liquid-Liquid Extraction (LLE): Following protein precipitation, LLE is frequently used to isolate TCPP from the remaining aqueous sample. An immiscible organic solvent, such as toluene or a mixture of ethyl acetate (B1210297) and acetonitrile, is added. d-nb.infonih.gov The mixture is vortexed vigorously, allowing the TCPP (which is more soluble in the organic phase) to partition into the organic solvent. d-nb.infonih.gov After centrifugation to separate the layers, the organic phase containing the analyte is collected for analysis. The addition of salt to the aqueous phase can enhance extraction efficiency through a "salting-out" effect. nih.gov

Environmental Samples (e.g., Water, Soil, Sediment): Environmental matrices require different approaches to efficiently extract TCPP.

Solid-Phase Extraction (SPE): SPE is a widely used and highly effective technique for water samples. researchgate.net The water sample is passed through a cartridge containing a solid sorbent material that retains the TCPP. Interfering compounds are washed away, and the purified TCPP is then eluted from the cartridge with a small volume of an organic solvent. nih.gov This process not only cleans up the sample but also concentrates the analyte, improving detection limits.

Ultrasound-Assisted Extraction (UAE): For solid samples like soil, sediment, or fish tissue, UAE is a common method. The sample is mixed with an extraction solvent (e.g., methanol), and the mixture is subjected to ultrasonic waves. nih.gov The ultrasound creates cavitation bubbles that disrupt the sample matrix, enhancing the transfer of TCPP into the solvent.

Dispersive Liquid-Liquid Microextraction (DLLME): This is a rapid microextraction technique suitable for aqueous samples like wastewater. It involves injecting a mixture of an extraction solvent (e.g., 1-undecanol) and a dispersive solvent (e.g., methanol) into the water sample. researchgate.net This forms a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analyte into the organic phase. researchgate.netnih.gov

The choice of extraction technique is tailored to the specific sample matrix and the subsequent analytical method to ensure optimal recovery and minimal interference.

Future Research Directions and Unanswered Questions in Tcpp Studies

Development of Novel and Sustainable TCPP Degradation Technologies

Current research has explored various methods for the degradation of TCPP, with a focus on advanced oxidation processes (AOPs) and biodegradation. Photocatalytic degradation using titanium dioxide (TiO2) has shown promise, with studies demonstrating near-complete mineralization of similar organophosphate flame retardants under UV light. acs.org The efficiency of this process is influenced by factors such as the initial contaminant concentration, TiO2 dosage, and pH of the solution. acs.org Specifically, TiO2 nanosheets with exposed (001) crystal planes have been proven to be effective in degrading TCPP in aqueous solutions, with hydroxyl radicals identified as the primary reactive species. tandfonline.comnih.gov This process breaks down TCPP into smaller organic molecules, eventually leading to the formation of carbon dioxide, water, phosphate (B84403), and chloride ions. tandfonline.comnih.gov

Future research should focus on enhancing the sustainability and efficiency of these technologies. This includes the development of photocatalysts that can be activated by visible light, which would allow for the utilization of solar energy and reduce the reliance on UV lamps. researchgate.net Additionally, exploring the potential of novel microbial strains for the biodegradation of TCPP is a crucial area of research. nih.gov While some bacterial strains have been identified as efficient TCPP degraders, further investigation into the enzymatic pathways and optimization of degradation conditions is needed. nih.gov A key challenge is to develop technologies that are not only effective in laboratory settings but can also be scaled up for practical application in wastewater treatment and environmental remediation.

Comprehensive Understanding of Long-Term Ecotoxicological Impacts and Mechanisms

The ecotoxicological effects of TCPP have been investigated in various organisms, revealing a range of adverse impacts. Studies on aquatic organisms have shown that TCPP can be harmful, with effects observed in bacteria, microalgae, and fish. nih.govnih.gov For instance, TCPP has been shown to induce cytotoxic and genotoxic effects in human lymphocytes and adversely affect the growth of freshwater and marine microalgae. nih.govresearchgate.netmdpi.com In fish, chronic dietary exposure to TCPP has been linked to metabolic disruption, oxidative stress, and potential endocrine-disrupting effects. nih.gov

Despite these findings, a comprehensive understanding of the long-term ecotoxicological impacts of chronic, low-level exposure to TCPP is still lacking. Future research should focus on elucidating the specific mechanisms of toxicity, including the pathways leading to genotoxicity, neurotoxicity, and endocrine disruption. Long-term studies on a wider range of species, representing different trophic levels, are needed to assess the potential for bioaccumulation and biomagnification of TCPP in food webs. Furthermore, investigating the combined effects of TCPP with other co-existing environmental contaminants is crucial for a more realistic assessment of its ecological risk. nih.gov

Exploration of Isomer-Specific Environmental Fate and Biological Activity

Commercial TCPP is a mixture of four different isomers, with tris(1-chloro-2-propyl) phosphate being the most abundant. wikipedia.orgnih.gov However, the environmental fate and biological activity of the individual isomers are not well understood. The physical and chemical properties of these isomers can vary, which may influence their partitioning in different environmental compartments, as well as their uptake and metabolism by organisms.

Future research should prioritize the investigation of isomer-specific behavior. This includes developing analytical methods to accurately quantify individual isomers in environmental samples and biological tissues. Studies on the isomer-specific toxicity and biological effects are also essential to determine if certain isomers pose a greater risk than others. This knowledge is critical for accurate risk assessment and for developing more targeted and effective environmental monitoring and management strategies.

Integration of Omics Technologies (Metabolomics, Proteomics, Transcriptomics) in Mechanistic Studies

Omics technologies, such as metabolomics, proteomics, and transcriptomics, offer a powerful approach to gain a holistic understanding of the biological effects of TCPP at the molecular level. nih.govbiobide.com These technologies allow for the comprehensive analysis of changes in metabolites, proteins, and gene expression in response to TCPP exposure, providing insights into the underlying mechanisms of toxicity. mdpi.commdpi.com For example, proteomic analysis of a bacterial strain capable of degrading TCPP revealed the upregulation of proteins involved in stress defense mechanisms, suggesting a cellular response to TCPP-induced oxidative damage. nih.gov

The integration of multi-omics approaches in future TCPP studies can help to identify novel biomarkers of exposure and effect, and to construct detailed models of the pathways perturbed by TCPP. embopress.org This can lead to a more predictive understanding of its toxicological effects and can aid in the development of more sensitive and specific methods for assessing the health of ecosystems exposed to this contaminant.

Advanced Modeling and Predictive Tools for Environmental Behavior and Effects

Mathematical models and predictive tools are essential for assessing the environmental fate and transport of chemicals like TCPP and for predicting their potential effects on ecosystems. epa.gov The U.S. Environmental Protection Agency has developed models to evaluate the indoor exposure to TCPP, highlighting the importance of such tools in risk assessment. nist.gov

Future research should focus on the development and refinement of advanced models that can predict the environmental behavior of TCPP under various scenarios. mdpi.comresearchgate.net This includes models that can simulate its transport and transformation in different environmental compartments, as well as its uptake and accumulation in organisms. Furthermore, the development of quantitative structure-activity relationship (QSAR) models can help to predict the toxicity of TCPP and its degradation products based on their chemical structure. mdpi.com These predictive tools, when combined with experimental data, can provide a more comprehensive and cost-effective approach to assessing the environmental risks of TCPP and other emerging contaminants.

Q & A

Q. What are the standard methods for synthesizing Tris(chloropropyl) phosphite (TCPP) in laboratory settings?

TCPP is synthesized via the reaction of phosphorus oxychloride (POCl₃) with chloropropanol isomers under controlled conditions. Industrial methods often involve chlorination of propylene oxide derivatives, while lab-scale synthesis may use aluminum trichloride as a catalyst to optimize isomer ratios . Purity is typically verified using gas chromatography (GC) coupled with mass spectrometry (MS) to distinguish between isomers .

Q. How can researchers confirm the structural identity of TCPP using analytical techniques?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ³¹P) and high-resolution MS are primary methods. For example, ³¹P NMR can differentiate isomers based on phosphorus chemical shifts, while GC-MS with electron ionization fragments helps identify chloropropyl substituents . Reference spectra from databases like PubChem or Reaxys are critical for validation .

Q. What experimental models are used to assess TCPP’s developmental toxicity?

Prenatal developmental toxicity studies in Sprague Dawley rats involve oral gavage administration at varying doses (e.g., 50–300 mg/kg/day) during gestation. Endpoints include fetal weight, skeletal malformations, and maternal toxicity. Experimental designs follow OECD guidelines, with dose-range-finding studies preceding definitive assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity data for TCPP isomers?

Contradictions often arise from isomer-specific effects. For instance, tris(2-chloro-1-methylethyl) phosphate (TCPP1) dominates environmental samples and exhibits higher bioaccumulation potential. Methodological solutions include:

  • Isomer separation via GC with polar columns (e.g., DB-5MS) .
  • Systematic reviews of data quality, prioritizing studies with validated analytical methods (e.g., EPA’s Data Quality Evaluation metrics) .

Q. What strategies are recommended for quantifying TCPP isomers in environmental matrices?

Solid-phase extraction (SPE) followed by GC-MS/MS is optimal for water and sludge samples. For air samples, polyurethane foam passive samplers paired with liquid chromatography (LC)-MS/MS achieve detection limits <1 ng/m³. Internal standards (e.g., deuterated TCPP) correct for matrix effects .

Q. How should researchers evaluate TCPP’s potential carcinogenicity in the absence of epidemiological data?

Use in vitro genotoxicity assays (Ames test, micronucleus assay) and in vivo rodent bioassays. The U.S. EPA’s draft risk evaluation for TCEP (a structurally similar compound) provides a framework for extrapolating carcinogenic potential based on metabolite reactivity and oxidative stress pathways .

Q. What methodologies are used to study TCPP’s environmental degradation products?

Hydrolysis studies under varying pH and temperature conditions, followed by LC-Quadrupole Time-of-Flight (QToF)-MS, identify metabolites like dichloropropyl phosphates. Photodegradation pathways are analyzed using simulated sunlight irradiation and radical scavengers to isolate reaction mechanisms .

Data and Compliance

Q. How can researchers validate the reliability of physicochemical data for TCPP?

Cross-reference data from authoritative repositories like PubChem, EPA’s CompTox Dashboard, and OECD harmonized templates. For example, density values (1.425 g/cm³) from IPCS (1998) are prioritized due to adherence to standardized measurement protocols .

Q. What are the key considerations for designing studies to meet regulatory requirements for TCPP?

Align with EPA’s TSCA Risk Evaluation guidelines, which mandate:

  • Full disclosure of analytical methods (e.g., GC-MS parameters).
  • Dose-response modeling using benchmark dose (BMD) software.
  • Transparent reporting of uncertainty factors in toxicity endpoints .

Q. How can researchers address conflicting data on TCPP’s environmental persistence?

Apply the STREAM-EU framework, which integrates half-life data from multiple matrices (water, soil, air) and uses quantitative structure-activity relationship (QSAR) models to predict degradation rates. Discrepancies are resolved by prioritizing studies with robust quality assurance/quality control (QA/QC) protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.